![molecular formula C28H26ClN5O3 B2498734 2-(2-chlorobenzyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223956-38-4](/img/structure/B2498734.png)

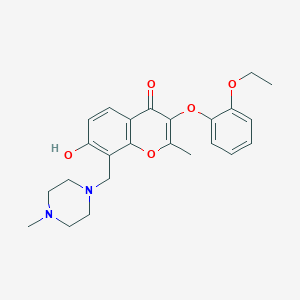

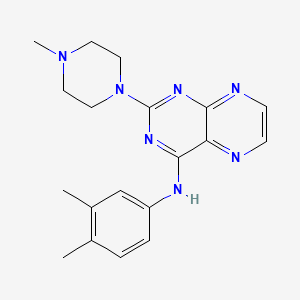

2-(2-chlorobenzyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

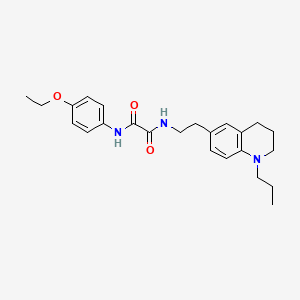

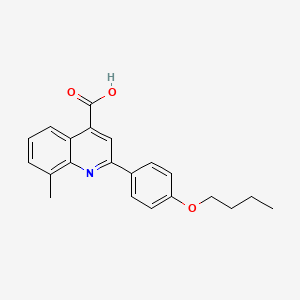

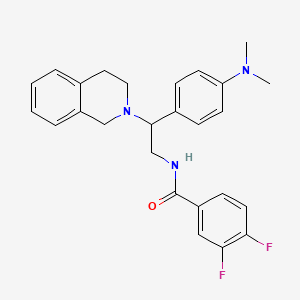

Triazoloquinazolines are a class of heterocyclic compounds known for their diverse pharmacological properties. They are synthesized through various chemical reactions involving quinazolines and triazoles. These compounds have been explored for their potential in medicinal chemistry due to their structural complexity and biological activities.

Synthesis Analysis

The synthesis of triazoloquinazolines can involve reactions of anthranilamide with isocyanates leading to various intermediates and final products depending on the reaction conditions and reactants used. For example, the reaction of anthranilamide with 2-chloro-ethyl isocyanate can yield 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one through direct reflux in methanol or stirring at room temperature in acetonitrile (J. Chern et al., 1988). Additionally, solvent-free conditions have been used to synthesize tetraheterocyclic compounds like tetrahydrobenzimidazo[1,2-b]quinazolin-4(1H)-one and tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one from the condensation reaction of an aldehyde and a cyclic beta-diketone with 2-aminobenzothiazole, 2-aminobenzimidazole, or 3-amino-1,2,4-triazole without using any catalyst (A. Shaabani et al., 2006).

Molecular Structure Analysis

The molecular structure of triazoloquinazolines can be analyzed using various spectroscopic methods, including NMR, MS, and FT-IR spectroscopy, along with X-ray crystallography. These analyses provide detailed information on the geometric parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis, which are essential for understanding the chemical behavior and potential biological activity of these compounds (Qing-mei Wu et al., 2022).

Aplicaciones Científicas De Investigación

Biological Activity Prediction and Acute Toxicity

This compound falls under the broader category of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. A study aimed at modeling the virtual library of these compounds, including computer prediction of their biological activity and acute toxicity, suggested that they show potential antineurotic activity, possibly useful for treating male reproductive and erectile dysfunction. The study utilized PASS and GUSAR software for predictions, classifying these compounds as slightly toxic or practically nontoxic (Danylchenko, Drushlyak, & Kovalenko, 2016).

Chemical Synthesis and Structure Analysis

Another aspect of research involves the synthesis and structural analysis of related compounds. For instance, cascade cyclization reactions of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones have been studied, leading to the formation of compounds like partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones. The structures of these compounds, such as 2-amino-6,6-dimethyl-3-(4-nitrobenzylidene)amino-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-one, were confirmed through X-ray diffraction data (Lipson et al., 2006).

Antimicrobial and Anticancer Applications

Further, there's research on the antimicrobial and anticancer potential of similar compounds. For example, novel 1H-1,2,3-triazole-4-carboxamides, including 1,2,3-triazolo[1,5-a]quinazoline-3-carboxamides, were synthesized and tested against various pathogens, showing moderate to good activities and selective action against specific strains and cancer cells (Pokhodylo et al., 2021).

Additional Research Areas

Other research areas include the synthesis of tetrahydrobenzimidazo[1,2-b]quinazolin-1(2H)-one and tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one under solvent-free conditions, and the inotropic evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides for potential heart disease treatments (Shaabani et al., 2006); (Liu et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26ClN5O3/c1-17(2)30-25(35)20-12-13-22-24(14-20)34-27(32(26(22)36)15-19-10-8-18(3)9-11-19)31-33(28(34)37)16-21-6-4-5-7-23(21)29/h4-14,17H,15-16H2,1-3H3,(H,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMUMTDPJVRQRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN(C4=O)CC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorobenzyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2498655.png)

![3-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498659.png)

![3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2498660.png)

![3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498664.png)

![3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2498665.png)

![4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2498670.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)

![3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498675.png)